Acetone phenylhydrazone

Description

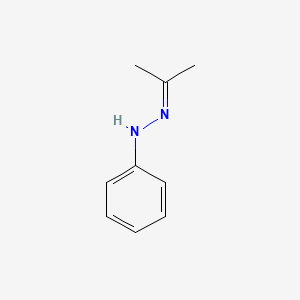

Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLKSEQEILIJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059266 | |

| Record name | 2-Propanone, phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-02-6 | |

| Record name | 2-Propanone, 2-phenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 2-phenylhydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPANONE, PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV0413LW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Acetone Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone, a prominent member of the hydrazone class of organic compounds, is a versatile molecule with significant applications in chemical synthesis and research. Formed through the condensation reaction of acetone and phenylhydrazine (B124118), this compound serves as a crucial intermediate in various chemical transformations and as a subject of study for understanding fundamental chemical principles. This technical guide provides a comprehensive overview of the physical and chemical properties of acetone phenylhydrazone, complete with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Acetone phenylhydrazone is typically a yellow oily liquid or a low-melting solid.[1][2] It is characterized by its molecular formula, C₉H₁₂N₂, and a molecular weight of approximately 148.21 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [3] |

| Appearance | Yellow oily liquid or crystalline solid | [1][4] |

| Melting Point | 24-42 °C | [5] |

| Boiling Point | 226.3 °C at 760 mmHg; 165 °C at 91 mmHg | [6] |

| Density | 0.947 g/cm³ | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | [1] |

| Stability | Stable under normal conditions, but may decompose under extreme pH or temperature. | [1] |

Chemical Reactivity:

Acetone phenylhydrazone participates in a variety of chemical reactions, primarily centered around the reactivity of the hydrazone functional group. Key reactions include:

-

Nucleophilic Addition: The imine carbon of the hydrazone is susceptible to nucleophilic attack, allowing for the formation of a diverse range of derivatives.

-

Oxidation: Oxidation of acetone phenylhydrazone can lead to the formation of other nitrogen-containing compounds.

-

Reduction: The C=N double bond can be reduced to a single bond, yielding the corresponding hydrazine (B178648) derivative.

-

Fischer Indole (B1671886) Synthesis: Under acidic conditions, acetone phenylhydrazone can undergo the Fischer indole synthesis to form 2-methylindole, a valuable heterocyclic compound.

Experimental Protocols

Synthesis of Acetone Phenylhydrazone

The synthesis of acetone phenylhydrazone is a classic example of a condensation reaction.[7]

Materials:

-

Phenylhydrazine

-

Acetone

-

Glacial Acetic Acid

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification under reduced pressure)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 10.8 g of phenylhydrazine with 10 mL of glacial acetic acid.[6]

-

Dilute the solution with 10 mL of water.[6]

-

While stirring, slowly add 5.8 g of acetone to the mixture.[6]

-

A yellow oily product, acetone phenylhydrazone, will begin to separate.[2]

-

Continue stirring the reaction mixture at room temperature for 30 minutes, then gently heat to approximately 40°C for 2 hours to ensure the reaction goes to completion.[1]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the acetone phenylhydrazone with diethyl ether.[6]

-

Separate the organic layer and dry it over anhydrous potassium carbonate.[6]

-

Remove the diethyl ether using a rotary evaporator.

-

For further purification, the crude product can be distilled under reduced pressure, collecting the fraction at 165°C/91 mmHg.[6]

Characterization of Acetone Phenylhydrazone

Objective: To identify the characteristic functional groups present in acetone phenylhydrazone.

Methodology:

-

Sample Preparation: A thin film of the oily product can be prepared between two potassium bromide (KBr) plates. If the product is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C=N stretch: A characteristic absorption peak is expected in the region of 1614 cm⁻¹.[8]

-

C-H stretch (aliphatic): Peaks corresponding to the methyl groups should appear around 2878 cm⁻¹.[8]

-

N-H stretch: A peak in the region of 3314 cm⁻¹ may be observed.[8]

-

Aromatic C-H and C=C stretches: Absorptions characteristic of the phenyl group will be present in the aromatic region of the spectrum.

-

Objective: To elucidate the detailed molecular structure of acetone phenylhydrazone by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified acetone phenylhydrazone in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Expected Chemical Shifts (in CDCl₃):

-

Methyl protons (CH₃): Singlets are expected for the two methyl groups.

-

Aromatic protons (C₆H₅): A series of multiplets will be observed in the aromatic region (typically δ 6.8-7.5 ppm).

-

N-H proton: A broad singlet may be observed, and its chemical shift can be variable depending on concentration and solvent.

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent as for ¹H NMR.

-

Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

Methyl carbons (CH₃): Signals for the two methyl carbons are expected in the aliphatic region.

-

Imine carbon (C=N): The carbon of the C=N double bond will appear downfield.

-

Aromatic carbons (C₆H₅): Multiple signals will be observed in the aromatic region (typically δ 110-150 ppm).

-

Objective: To determine the electronic absorption properties of acetone phenylhydrazone.

Methodology:

-

Sample Preparation: Prepare a dilute solution of acetone phenylhydrazone in a suitable UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a reference.

-

Expected Absorption: Acetone phenylhydrazone is expected to exhibit a strong absorption band in the UV region due to the π → π* transitions of the conjugated system involving the phenyl ring and the hydrazone moiety. The λmax is anticipated to be in the range of 270-300 nm.

Logical Relationships and Workflows

The synthesis and characterization of acetone phenylhydrazone follow a logical progression of steps, which can be visualized to enhance understanding.

Caption: Synthesis of Acetone Phenylhydrazone.

Caption: Experimental Workflow for Acetone Phenylhydrazone.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of acetone phenylhydrazone, along with comprehensive experimental protocols for its synthesis and characterization. The structured data, detailed methodologies, and visual representations of the synthesis and experimental workflow are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and behavior of this fundamental hydrazone is essential for its effective utilization in more complex synthetic endeavors and for advancing our knowledge in the chemical sciences.

References

- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Propanone, phenylhydrazone [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Acetone Phenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetone (B3395972) phenylhydrazone, a versatile building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for acetone phenylhydrazone, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | - |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

While a ¹³C NMR spectrum for acetone phenylhydrazone is available in spectral databases, the specific chemical shift values are not publicly accessible.[1][2] General chemical shift regions for the carbon atoms in acetone phenylhydrazone can be predicted based on its structure.

| Carbon Atom | Predicted Chemical Shift (δ) ppm Range |

| C=N | 140 - 160 |

| Phenyl C1 (attached to N) | 140 - 150 |

| Phenyl C2, C6 | 110 - 130 |

| Phenyl C3, C5 | 120 - 130 |

| Phenyl C4 | 115 - 125 |

| (CH₃)₂C= | 15 - 25 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3314 | N-H stretch | [3] |

| 2878 | C-H stretch (aliphatic) | [3] |

| 1612 - 1614 | C=N stretch (imine) | [3][4] |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference |

| 148 | Molecular ion [M]⁺ | [1] |

| Further fragmentation data not available in search results | - | - |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of acetone phenylhydrazone are provided below.

Synthesis of Acetone Phenylhydrazone

Acetone phenylhydrazone is typically synthesized via a condensation reaction between phenylhydrazine (B124118) and acetone.[5]

Materials:

-

Phenylhydrazine

-

Acetone

-

Ethanol (B145695) or Glacial Acetic Acid

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous potassium carbonate or sodium sulfate (B86663) (for drying)

Procedure:

-

Dissolve phenylhydrazine in a suitable solvent such as ethanol or a mixture of glacial acetic acid and water.[4]

-

Add a stoichiometric amount of acetone to the solution and stir the mixture at room temperature for approximately 30 minutes.[5]

-

Gently heat the reaction mixture to around 40°C for about 2 hours to facilitate the formation of the hydrazone.[5]

-

If a precipitate forms upon cooling, it can be collected by filtration. Alternatively, the product, which is often an oil, can be extracted with diethyl ether.[4]

-

Wash the organic extract with water and dry it over an anhydrous drying agent like potassium carbonate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude acetone phenylhydrazone. Further purification can be achieved by distillation under reduced pressure if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-25 mg of the acetone phenylhydrazone sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][7]

-

Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

¹H and ¹³C NMR Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a higher sample concentration and a larger number of scans are typically required compared to ¹H NMR.[6]

Infrared (IR) Spectroscopy

Sample Preparation (for an oily sample):

-

Neat Liquid/Oil on Salt Plates: Place a small drop of the acetone phenylhydrazone oil directly between two infrared-transparent salt plates (e.g., NaCl or KBr). Press the plates together to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.[8][9]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the prepared sample in the instrument and record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the acetone phenylhydrazone sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[10]

-

The concentration should be adjusted to be within the linear range of the instrument's detector.

-

Transfer the solution to a GC vial.

GC-MS Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injector: Use a split/splitless injector, typically at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane) is suitable for separating this type of compound.

-

Oven Program: A temperature ramp is used to elute the compound from the column (e.g., start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of acetone phenylhydrazone.

Caption: Workflow for the synthesis and spectroscopic characterization of acetone phenylhydrazone.

References

- 1. 2-Propanone, 2-phenylhydrazone | C9H12N2 | CID 66026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. bhooc.com [bhooc.com]

- 10. Sample preparation GC-MS [scioninstruments.com]

A Technical Guide to the Solubility of Acetone Phenylhydrazone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone is a chemical compound with the formula C9H12N2. It is synthesized from the condensation reaction of acetone and phenylhydrazine. This compound serves as a valuable intermediate in various organic syntheses, including the Fischer indole (B1671886) synthesis, and is also investigated for its potential biological activities. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, handling, and application in research and development. This technical guide provides an in-depth overview of the solubility of acetone phenylhydrazone, methods for its determination, and its physicochemical properties.

Physicochemical Properties of Acetone Phenylhydrazone

| Property | Value/Description | Reference |

| Appearance | Yellow oily liquid or crystalline solid. | [1][2] |

| Molecular Formula | C9H12N2 | [1] |

| Molecular Weight | 148.21 g/mol | [3] |

| Boiling Point | ~226.3°C at 760 mmHg | [4] |

| Density | ~0.94 g/cm³ | [4][5] |

| Water Solubility | Limited solubility. | [1][2] |

Qualitative Solubility of Acetone Phenylhydrazone

Quantitative solubility data for acetone phenylhydrazone in a range of organic solvents is not extensively available in the public domain. However, qualitative descriptions from various sources provide a good indication of its solubility characteristics.

| Solvent | Solubility | Reference |

| Ethanol | Soluble, Moderate solubility | [1][2] |

| Diethyl Ether | Moderate solubility | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][6] |

| General Organic Solvents | Soluble | [1] |

The synthesis of acetone phenylhydrazone often involves its extraction from an aqueous solution using diethyl ether, which further confirms its solubility in this solvent.[7]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like acetone phenylhydrazone in a given solvent. This method is based on common laboratory practices for solubility determination.[8][9][10][11]

Objective: To determine the qualitative and semi-quantitative solubility of acetone phenylhydrazone in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

Acetone phenylhydrazone

-

Selected organic solvent (e.g., ethanol, diethyl ether, acetone, ethyl acetate, dichloromethane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Constant temperature bath (optional)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Label test tubes for each solvent to be tested.

-

If temperature control is desired, set the constant temperature bath to the target temperature.

-

-

Qualitative Solubility Determination:

-

Add approximately 1 mL of the selected solvent to a labeled test tube.

-

Add a small, visually estimated amount (e.g., 10-20 mg) of acetone phenylhydrazone to the solvent.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If the solid remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."

-

-

Semi-Quantitative Solubility Determination (Saturation Method):

-

Accurately weigh a small amount of acetone phenylhydrazone (e.g., 25 mg) and add it to a test tube.[9]

-

Add a small, measured volume of the solvent (e.g., 0.5 mL) to the test tube.

-

Agitate the mixture until the solid is fully dissolved.

-

Continue adding small, accurately weighed portions of acetone phenylhydrazone, agitating thoroughly after each addition, until a small amount of solid remains undissolved, indicating a saturated solution.

-

Record the total mass of acetone phenylhydrazone and the total volume of solvent used.

-

Calculate the approximate solubility in g/L or mg/mL.

-

Safety Precautions:

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Consult the Safety Data Sheet (SDS) for acetone phenylhydrazone and the solvents being used for specific handling and disposal instructions.[3][12]

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Experimental workflow for qualitative solubility determination.

Caption: Factors influencing the solubility of organic compounds.

Conclusion

While precise quantitative data on the solubility of acetone phenylhydrazone in various organic solvents is sparse in readily accessible literature, qualitative assessments consistently indicate its solubility in common polar organic solvents such as ethanol, diethyl ether, and DMSO, with limited solubility in water. For research and development purposes, it is recommended that solubility be determined experimentally under the specific conditions of interest, following a systematic protocol as outlined in this guide. The provided workflows offer a clear framework for conducting such experiments and for understanding the fundamental principles governing the solubility of this and other organic compounds.

References

- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]

- 2. CAS 103-02-6: 2-Propanone, 2-phenylhydrazone | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Acetone phenylhydrazone | TargetMol [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. aksci.com [aksci.com]

Acetone Phenylhydrazone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone, a prominent member of the hydrazone class of organic compounds, serves as a critical and versatile precursor in a multitude of organic transformations. Formed through the condensation of acetone and phenylhydrazine (B124118), this compound is characterized by its C=N-N functional group, which imparts a unique reactivity profile that is leveraged in the synthesis of diverse and complex molecular architectures.[1][2] Its significance is particularly pronounced in the construction of heterocyclic systems, most notably in the Fischer indole (B1671886) synthesis, a cornerstone reaction in medicinal and process chemistry for the preparation of the indole scaffold—a privileged structural motif in numerous natural products and pharmaceutical agents.[3][4][5] This guide provides a comprehensive overview of acetone phenylhydrazone, detailing its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of acetone phenylhydrazone is essential for its effective use in synthesis. The following table summarizes key data points for this compound.

| Property | Value | Reference |

| CAS Number | 103-02-6 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1][2] |

| Molecular Weight | 148.21 g/mol | [1][2] |

| Appearance | Yellow oily product or crystalline solid | [1][2][6] |

| Boiling Point | 165 °C at 91 mmHg | [7] |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [2] |

| Stability | Can be sensitive to heat and light. | [2] |

Synthesis of Acetone Phenylhydrazone

The synthesis of acetone phenylhydrazone is a straightforward condensation reaction between acetone and phenylhydrazine.[1][8] The reaction is typically acid-catalyzed and proceeds with high efficiency.[1]

Reaction Mechanism: Synthesis of Acetone Phenylhydrazone

The formation of acetone phenylhydrazone from acetone and phenylhydrazine is a classic example of a nucleophilic addition-elimination reaction at a carbonyl group. The reaction proceeds via the following steps:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the acetone carbonyl group is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a hydroxyl group.

-

Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.

-

Deprotonation: A final deprotonation step yields the stable acetone phenylhydrazone product and regenerates the acid catalyst.

Caption: Synthesis of Acetone Phenylhydrazone.

Experimental Protocols for the Synthesis of Acetone Phenylhydrazone

Several protocols for the synthesis of acetone phenylhydrazone have been reported, with variations in solvents and reaction conditions. Below are two detailed methods.

Protocol 1: Acetic Acid Mediated Synthesis

This method utilizes glacial acetic acid as both a solvent and a catalyst.

-

Reagents:

-

Phenylhydrazine (10.8 g, 0.1 mol)

-

Acetone (5.8 g, 0.1 mol)

-

Glacial Acetic Acid (10 mL)

-

Water (10 mL)

-

Diethyl Ether

-

Anhydrous Potassium Carbonate

-

-

Procedure:

-

In a suitable flask, mix 10.8 g of phenylhydrazine with 10 mL of glacial acetic acid.

-

Dilute the solution with 10 mL of water.

-

Slowly add 5.8 g of acetone to the mixture with stirring.

-

The acetone phenylhydrazone will begin to separate as an oil.

-

Extract the product with diethyl ether.

-

Separate the ethereal layer and dry it over anhydrous potassium carbonate.

-

Remove the diethyl ether under reduced pressure.

-

The product can be further purified by distillation under reduced pressure, collecting the fraction at 165 °C/91 mm.[7]

-

Protocol 2: Ethanol or Water as Solvent

This protocol offers the flexibility of using either ethanol or water as the reaction medium.

-

Reagents:

-

Phenylhydrazine (1 equivalent)

-

Acetone (1 equivalent)

-

Ethanol or Water

-

Acid catalyst (e.g., a few drops of glacial acetic acid)

-

-

Procedure:

-

Dissolve phenylhydrazine in a suitable amount of ethanol or water in a round-bottom flask.

-

Add a stoichiometric amount of acetone to the solution.

-

Add a catalytic amount of acid.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Gently heat the reaction mixture to about 40°C for 2 hours to ensure the completion of the reaction.[1]

-

The product can be isolated by extraction or distillation.

-

Quantitative Data for Synthesis

| Method | Yield | Reference |

| Acetic Acid Mediated | Almost theoretical | [7] |

| Traditional Condensation (Ethanol/Water) | 85-94% | [1] |

| Stoichiometric reaction in acetic acid/water | 87% | [6] |

Acetone Phenylhydrazone in the Fischer Indole Synthesis

The most prominent application of acetone phenylhydrazone is as a precursor in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[3][4] In this reaction, the phenylhydrazone is treated with an acid catalyst, typically a Brønsted or Lewis acid, to induce cyclization and formation of the indole product.[5]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a complex and elegant sequence of reactions that transforms the relatively simple acetone phenylhydrazone into the bicyclic indole structure. The key steps are:

-

Tautomerization: The acetone phenylhydrazone undergoes an acid-catalyzed tautomerization to form the corresponding ene-hydrazine intermediate.[4][5]

-

[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine then undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.[4][5] This step is often the rate-determining step.[9]

-

Rearomatization: The di-imine intermediate rearomatizes to form a more stable amino-imine.[4]

-

Cyclization and Elimination: Intramolecular nucleophilic attack by the amino group onto the imine carbon leads to the formation of a five-membered ring, an aminal.[4] Subsequent elimination of ammonia (B1221849) under acidic conditions results in the formation of the final aromatic indole product.[4][5]

Caption: Fischer Indole Synthesis Mechanism.

Experimental Protocol for the Fischer Indole Synthesis

The following is a general protocol for the Fischer indole synthesis using a phenylhydrazone precursor like acetone phenylhydrazone.

-

Reagents:

-

Acetone Phenylhydrazone (1.0 equivalent)

-

Acid Catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄)

-

Solvent (optional, e.g., acetic acid, toluene)

-

-

Procedure:

-

In a round-bottom flask, combine the acetone phenylhydrazone with the chosen acid catalyst. If a solvent is used, dissolve the phenylhydrazone in the solvent before adding the catalyst.

-

Heat the reaction mixture to the desired temperature (often reflux) with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary significantly depending on the substrate and conditions.[4]

-

Upon completion, cool the mixture to room temperature.

-

The work-up procedure will depend on the specific catalyst and solvent used. Typically, it involves neutralization of the acid, extraction of the product with an organic solvent, and purification by chromatography or recrystallization.

-

For the synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) phenylhydrazone (a related reaction), a procedure using zinc chloride as the catalyst has been detailed.[10] This involves heating an intimate mixture of the phenylhydrazone and anhydrous zinc chloride to 170°C.[10]

Quantitative Data for Fischer Indole Synthesis

| Phenylhydrazone | Product | Catalyst | Yield | Reference |

| Acetophenone phenylhydrazone | 2-Phenylindole | ZnCl₂ | 72-80% | [10] |

| Acetophenone phenylhydrazone | 2-Phenylindole | Choline chloride·2ZnCl₂ | 91% | [11] |

| Pyruvic acid phenylhydrazone | 2-Indolecarboxylic acid | Not specified | - | [12] |

| Isopropyl methyl ketone and o,m-tolylhydrazine hydrochlorides | Methyl indolenines | Acetic acid | High yield | [9] |

Other Reactions and Applications of Acetone Phenylhydrazone

Beyond its pivotal role in indole synthesis, acetone phenylhydrazone participates in a range of other chemical transformations and has found applications in various fields.

-

Nucleophilic Addition: The C=N bond of acetone phenylhydrazone can undergo nucleophilic addition, leading to the formation of various hydrazone derivatives.[1]

-

Oxidation: It can be oxidized to yield the corresponding oximes.[1]

-

Reduction: Under strongly basic conditions, acetone phenylhydrazone can be reduced via the Wolff-Kishner reduction, although this is more typically applied to the direct reduction of ketones.[1]

-

Biochemical Research: Acetone phenylhydrazone and its derivatives have been investigated for their potential antimicrobial properties.[1][6] For instance, acetone phenylhydrazone has shown inhibitory activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhi.[6]

-

Drug Development: The biological activity of phenylhydrazones makes them of interest in drug discovery processes.[1][13]

-

Industrial Applications: Due to its reactivity, acetone phenylhydrazone is employed in the production of dyes and other chemical products.[1]

Experimental Workflow: Antimicrobial Screening

The evaluation of the antimicrobial properties of synthesized compounds like acetone phenylhydrazone typically follows a standardized workflow.

Caption: Antimicrobial Screening Workflow.

Conclusion

Acetone phenylhydrazone is a readily accessible and highly valuable precursor in organic chemistry. Its straightforward synthesis and the rich reactivity of the hydrazone functionality make it an indispensable building block for a wide array of organic molecules. Its central role in the Fischer indole synthesis underscores its importance in the synthesis of pharmaceutically relevant compounds. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate its effective utilization in the research and development endeavors of chemists and drug discovery professionals. The continued exploration of the chemistry of acetone phenylhydrazone and its derivatives holds significant promise for the discovery of new synthetic methodologies and bioactive molecules.

References

- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]

- 2. CAS 103-02-6: 2-Propanone, 2-phenylhydrazone | CymitQuimica [cymitquimica.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. quora.com [quora.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]

Theoretical Calculations on the Structure of Acetone Phenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetone (B3395972) phenylhydrazone is a chemical compound belonging to the hydrazone class, characterized by the presence of a C=N-NH-R functional group. Hydrazones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets.

Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for elucidating the molecular structure, stability, and reactivity of pharmacologically relevant molecules. Computational methods such as Density Functional Theory (DFT) allow for the precise determination of geometric parameters (bond lengths, bond angles), vibrational spectra, and electronic characteristics (e.g., frontier molecular orbitals), offering insights that complement and guide experimental studies.

This guide provides a detailed account of the synthetic preparation of acetone phenylhydrazone and presents a standard, high-level computational protocol for its theoretical analysis.

Synthesis of Acetone Phenylhydrazone: Experimental Protocols

The synthesis of acetone phenylhydrazone is typically achieved through a condensation reaction between phenylhydrazine (B124118) and acetone. Several protocols have been reported, with variations in solvents, catalysts, and reaction conditions.

General Acid-Catalyzed Condensation[1]

This method involves the direct reaction of phenylhydrazine and acetone in the presence of an acid catalyst.

Reagents:

-

Phenylhydrazine

-

Acetone

-

Glacial Acetic Acid

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a suitable reaction vessel, dissolve phenylhydrazine (1.0 g, 9.24 mmol) in glacial acetic acid (0.92 mL) and dilute with water (1.0 mL).

-

To this solution, add acetone (0.68 mL, 9.24 mmol) and swirl the mixture for approximately 5 minutes.

-

The reaction progress can be monitored by the separation of a yellow oily product, which is the acetone phenylhydrazone.

-

Upon completion of the reaction, extract the oily product from the aqueous mixture using diethyl ether (10 mL).

-

Separate the ether layer and dry it over anhydrous potassium carbonate.

-

Remove the diethyl ether under vacuum to yield the final product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of acetone phenylhydrazone.

Theoretical Calculations: Methodology

While specific theoretical data for acetone phenylhydrazone is not extensively published, a standard and reliable computational methodology can be outlined based on studies of similar hydrazone derivatives.[1][2][3] The following protocol describes the use of Density Functional Theory (DFT) for a comprehensive theoretical analysis.

Computational Details

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[1]

Method: Density Functional Theory (DFT) is the most common method for these types of calculations. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed due to its balance of accuracy and computational cost.[1][2][3]

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended for accurate results.[1] This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Geometry Optimization: The molecular geometry of acetone phenylhydrazone should be fully optimized in the gas phase without any symmetry constraints. The optimization process is complete when the forces on all atoms are close to zero, and the molecule is at a minimum on the potential energy surface. Frequency calculations should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Computational Workflow

The diagram below outlines the logical steps for performing theoretical calculations on acetone phenylhydrazone.

Data Presentation: Theoretical Structural Parameters

The following tables are templates for presenting the quantitative data obtained from the theoretical calculations as described in the methodology. As no specific published data for acetone phenylhydrazone was found, these tables are for illustrative purposes to show the expected outputs of such a study.

Optimized Geometric Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Selected Optimized Bond Lengths (Å) for Acetone Phenylhydrazone

| Bond | Length (Å) |

|---|---|

| C=N | |

| N-N | |

| N-C (phenyl) | |

| C-C (phenyl) | |

| C-C (methyl) | |

| C-H (methyl) | |

| N-H | |

| C-H (phenyl) |

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Table 2: Selected Optimized Bond Angles (°) for Acetone Phenylhydrazone

| Angle | Angle (°) |

|---|---|

| C-N-N | |

| N-N-C (phenyl) | |

| C=N-N | |

| C-C-C (phenyl) | |

| H-C-H (methyl) | |

| C-N-H |

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Table 3: Selected Optimized Dihedral Angles (°) for Acetone Phenylhydrazone

| Dihedral Angle | Angle (°) |

|---|---|

| C-N-N-C (phenyl) | |

| C=N-N-C (phenyl) | |

| N-N-C-C (phenyl) |

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for Acetone Phenylhydrazone

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H stretch | |

| C-H stretch (aromatic) | |

| C-H stretch (aliphatic) | |

| C=N stretch | |

| C=C stretch (aromatic) | |

| N-N stretch |

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO are key indicators of the electronic behavior of the molecule.

Table 5: Calculated Frontier Molecular Orbital Energies (eV) for Acetone Phenylhydrazone

| Parameter | Energy (eV) |

|---|---|

| HOMO | |

| LUMO | |

| HOMO-LUMO Gap |

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Conclusion

This technical guide has outlined the essential experimental and theoretical methodologies for the study of acetone phenylhydrazone. Detailed synthetic protocols are provided to enable its preparation in a laboratory setting. Furthermore, a comprehensive computational workflow using Density Functional Theory has been described, which is the standard approach for obtaining detailed structural and electronic information about such molecules.

While a complete set of published theoretical data for acetone phenylhydrazone is not currently available, the presented methodologies and data templates provide a robust framework for researchers to either conduct their own computational studies or to interpret future published data. The structural and electronic insights gained from such theoretical calculations are crucial for understanding the reactivity, stability, and potential biological activity of acetone phenylhydrazone, thereby guiding its further exploration in the fields of chemistry and drug development.

References

- 1. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. acgpubs.org [acgpubs.org]

- 3. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Acetone Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for acetone (B3395972) phenylhydrazone, a compound utilized in various chemical syntheses. Due to the limited availability of specific quantitative toxicity data for acetone phenylhydrazone, this document also includes relevant data for its precursor compounds, acetone and phenylhydrazine (B124118), to offer a thorough understanding of potential hazards.

Hazard Identification and Classification

Acetone phenylhydrazone is classified as a hazardous chemical. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to wear protective gloves, clothing, eye, and face protection.[1]

Physical and Chemical Properties

| Property | Acetone | Phenylhydrazine | Acetone Phenylhydrazone |

| Molecular Formula | C₃H₆O | C₆H₈N₂ | C₉H₁₂N₂ |

| Molecular Weight | 58.08 g/mol [3] | 108.14 g/mol | 148.21 g/mol [4] |

| Appearance | Clear, colorless liquid[3] | Pale yellow crystals or oily liquid[5] | No data available |

| Boiling Point | 56 °C (133 °F)[3] | 243.5 °C | No data available |

| Melting Point | -95.6 °C (-140 °F)[3] | 19.5 °C (66 °F)[5] | No data available |

| Flash Point | -20 °C (-4 °F)[3] | 89 °C (192 °F)[5] | No data available |

| Solubility | Soluble in water[3] | Soluble in alcohol[5] | No data available |

Toxicological Data

Specific quantitative toxicological data for acetone phenylhydrazone, such as LD50 and LC50 values, are not available in the reviewed literature.[2][6] Therefore, the toxicological data for the precursor compounds are presented to provide an indication of potential hazards. Phenylhydrazine and its derivatives are noted to be local irritants and can cause a range of adverse health effects, including damage to the liver, kidneys, and red blood cells.[7]

| Compound | Route | Species | LD50/LC50 |

| Acetone | Oral | Rat | 5800 mg/kg[8] |

| Inhalation | Rat | 50100 mg/m³ (8 hours)[8] | |

| Dermal | Rabbit | 20000 mg/kg | |

| Phenylhydrazine Hydrochloride | Oral | Mouse | 2100 mg/kg[7] |

| Intraperitoneal | Rat | 161 mg/kg[7] |

Occupational Exposure Limits

There are no established occupational exposure limits (PEL, TLV) specifically for acetone phenylhydrazone.[2] The following table provides the limits for acetone.

| Compound | Regulatory Agency | Exposure Limit |

| Acetone | OSHA (PEL) | 1000 ppm (8-hour TWA)[3] |

| NIOSH (REL) | 250 ppm (10-hour TWA)[3] | |

| ACGIH (TLV) | 500 ppm (8-hour TWA); 750 ppm (STEL)[3] |

Experimental Protocol: Synthesis of Acetone Phenylhydrazone

The synthesis of acetone phenylhydrazone is achieved through the condensation reaction of acetone and phenylhydrazine.

Materials:

-

Phenylhydrazine

-

Acetone

-

Glacial Acetic Acid

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous potassium carbonate or sodium sulfate (B86663) for drying

Procedure:

-

In a suitable reaction vessel, dissolve phenylhydrazine in glacial acetic acid.

-

Dilute the solution with water.

-

Slowly add acetone to the mixture while stirring.

-

Continue to stir the reaction mixture. The product, acetone phenylhydrazone, may separate as an oily layer.

-

Extract the product from the aqueous layer using a suitable organic solvent such as diethyl ether.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., potassium carbonate or sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation under reduced pressure if necessary.

Safety and Handling Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or latex, with double gloving recommended when handling phenylhydrazine).[6][9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Handling:

-

Avoid all personal contact with the chemical, including inhalation and skin contact.[7]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.

-

Keep away from heat, sparks, and open flames.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Protect from light and air, as phenylhydrazine and its derivatives can be sensitive to both.[7][10]

Disposal:

-

Dispose of acetone phenylhydrazone and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

-

One method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not dispose of down the drain or in the general waste.[12]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures:

-

Evacuate the area and eliminate all ignition sources.[12]

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

-

Ventilate the area and wash the spill site after material pickup is complete.[12]

Visualizations

Caption: Hazard Identification and First Aid Response Workflow for Acetone Phenylhydrazone.

Caption: Recommended Laboratory Workflow for Handling Acetone Phenylhydrazone.

References

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. nj.gov [nj.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. collectioncare.org [collectioncare.org]

- 9. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

A Technical Guide to Acetone Phenylhydrazone: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetone (B3395972) phenylhydrazone (CAS No: 103-02-6), a versatile chemical intermediate. The document details its commercial availability from various suppliers, presents a comprehensive synthesis protocol, and illustrates key chemical and procedural workflows. This guide is intended to serve as a practical resource for professionals in research and development who utilize hydrazones in synthetic chemistry and drug discovery.

Commercial Availability and Suppliers

Acetone phenylhydrazone is readily available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. Purity levels are typically high, often exceeding 98%. While some suppliers maintain stock for immediate delivery, others offer the compound on a custom synthesis basis, which may involve longer lead times. Pricing and available quantities vary significantly between suppliers. A summary of commercial sources is provided below.

Table 1: Commercial Suppliers of Acetone Phenylhydrazone

| Supplier | CAS Number | Purity | Available Quantities | Stock Status / Lead Time |

| Simson Pharma Limited | 5877-04-3 | High Quality (CoA Provided) | Inquiry-based | Contact for details |

| Anax Laboratories | 103-02-6 | 98.00% | Inquiry-based | Contact for details |

| AK Scientific, Inc. | 103-02-6 | > 98% | 50g | Approx. 1 Week |

| MedKoo Biosciences | 103-02-6 | > 98% | Min. 1g (Custom Synthesis) | 2 to 4 months |

| EvitaChem | 103-02-6 | N/A | Inquiry-based | Contact for details |

| ChemicalBook | 103-02-6 | 99.0% | Inquiry-based (Listed Price ~$1.00/KG - may be indicative) | Contact for details |

| LookChem | 103-02-6 | 97% | Inquiry-based | Contact for details |

Note: The information in this table is based on publicly available data and is subject to change. Researchers should contact suppliers directly for current pricing, availability, and detailed specifications.

Synthesis of Acetone Phenylhydrazone

Acetone phenylhydrazone is synthesized via a condensation reaction between phenylhydrazine (B124118) and acetone, typically under acidic conditions.[1] This reaction is a classic example of hydrazone formation from a ketone.

Chemical Reaction Scheme

The overall reaction involves the nucleophilic attack of the nitrogen atom from phenylhydrazine on the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Detailed Experimental Protocol

The following protocol is adapted from established chemical preparation methods and provides a reliable procedure for the laboratory-scale synthesis of acetone phenylhydrazone.[2]

Materials and Reagents:

-

Phenylhydrazine (10.8 g)

-

Glacial Acetic Acid (10 ml)

-

Deionized Water (10 ml)

-

Acetone (5.8 g)

-

Diethyl Ether

-

Anhydrous Potassium Carbonate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, mix 10.8 g of phenylhydrazine with 10 ml of glacial acetic acid.

-

Dilution: Carefully dilute the solution with 10 ml of water.

-

Addition of Acetone: Add 5.8 g of acetone to the mixture. An oily product, acetone phenylhydrazone, will begin to separate.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Separation and Drying: Separate the ether layer containing the product. Dry the ethereal solution over anhydrous potassium carbonate to remove residual water.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification (Optional): For higher purity, the resulting oil can be distilled under reduced pressure. The fraction boiling at approximately 165°C at 91 mmHg should be collected.[2]

-

Final Drying: Place the purified product in a vacuum desiccator over sulfuric acid for a short period to remove any final traces of solvent or moisture.

This procedure should yield a nearly theoretical amount of colorless to light-yellow oily product.[2][3]

Experimental Workflow Diagram

The synthesis process can be visualized as a sequential workflow, from the initial mixing of reagents to the final purification of the product.

References

acetone phenylhydrazone CAS number and chemical identifiers

For Immediate Release

This technical document provides a comprehensive overview of acetone (B3395972) phenylhydrazone, a versatile chemical compound utilized in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and key characteristics.

Core Chemical Identifiers

Acetone phenylhydrazone is a well-characterized hydrazone derivative. Its fundamental chemical identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 103-02-6[1][2][3][4][5][6][7][8][9][10][11] |

| IUPAC Name | N-(propan-2-ylideneamino)aniline[1][10] |

| Molecular Formula | C9H12N2[1][3][5][6][7][8][9] |

| Molecular Weight | 148.2 g/mol [1][5] |

| InChI | InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3[1][3][4][6] |

| InChIKey | JQLKSEQEILIJEG-UHFFFAOYSA-N[1][2][3][4][6][12] |

| Canonical SMILES | CC(=NNC1=CC=CC=C1)C[1][3] |

| Synonyms | 2-Propanone, 2-phenylhydrazone; N-Isopropylidene-N'-phenylhydrazine; NSC 65251[1][2][4][5][6][7] |

Synthesis of Acetone Phenylhydrazone

Acetone phenylhydrazone is synthesized through a condensation reaction between acetone and phenylhydrazine (B124118).[1][4] This reaction is a standard method for the formation of hydrazones.

Experimental Protocol

A general procedure for the synthesis of acetone phenylhydrazone is as follows:

-

Reagents : Phenylhydrazine and acetone are the primary reactants.

-

Reaction Conditions : The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or water. The reactants are mixed and stirred at room temperature for approximately 30 minutes.

-

Heating : Following the initial stirring, the mixture is gently heated to around 40°C for about 2 hours to facilitate the completion of the reaction.

-

Product Formation : The condensation of the carbonyl group of acetone with the amine group of phenylhydrazine results in the formation of the C=N-N functional group characteristic of hydrazones.

Visualizing the Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: Synthesis workflow for acetone phenylhydrazone.

Applications and Further Research

Acetone phenylhydrazone serves as a valuable building block in organic synthesis and is utilized in various biochemical studies due to its reactivity and interactions with enzymes.[1] Further research into its derivatives and applications in medicinal chemistry and materials science is ongoing.

References

- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]

- 2. medkoo.com [medkoo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 103-02-6: 2-Propanone, 2-phenylhydrazone | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Propanone, phenylhydrazone [webbook.nist.gov]

- 7. acetone phenylhydrazone | 103-02-6 [chemnet.com]

- 8. Acetone Phenylhydrazone - CAS - 103-02-6 | Axios Research [axios-research.com]

- 9. Acetone Phenylhydrazone - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 10. 2-Propanone, 2-phenylhydrazone | C9H12N2 | CID 66026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. PubChemLite - Acetone phenylhydrazone (C9H12N2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Methylindole from Acetone Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a venerable and highly versatile method for the synthesis of the indole nucleus, a privileged scaffold in a multitude of natural products and pharmacologically active compounds. Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. This application note provides a detailed protocol for the synthesis of 2-methylindole (B41428) from acetone (B3395972) phenylhydrazone, a classic example of the Fischer indole synthesis. It includes a comparative analysis of various catalytic systems, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of acid catalyst and reaction conditions significantly influences the yield of the Fischer indole synthesis. Below is a summary of quantitative data from various reported protocols for the synthesis of 2-methylindole.

| Catalyst | Starting Material(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Zinc Chloride (ZnCl₂) | Acetone Phenylhydrazone | None (neat) | 180 | Not Specified | 55 | [1][2] |

| Solid Acid Catalyst | Phenylhydrazine & Acetone | Ethanol (B145695) | Not Specified | 1 hour | 79.48 | [3] |

| Silica-Alumina Catalyst | Acetone Phenylhydrazone | Benzene (vapor phase) | 325-330 | Not Specified | 42 | [4] |

| Acetic Acid | Acetone Phenylhydrazone & Cyclohexanone | Glacial Acetic Acid | Boiling | 0.75 hours | 50 (of Tetrahydrocarbazole) | [5] |

Note: The acetic acid example resulted in a different product due to the presence of cyclohexanone, but it illustrates the conditions under which acetone phenylhydrazone can react.

Experimental Protocols

Two detailed methodologies are provided below: a classical approach using a Lewis acid catalyst and a one-pot synthesis utilizing a solid acid catalyst.

Protocol 1: Synthesis of 2-Methylindole using Zinc Chloride

This protocol is a traditional method for the synthesis of 2-methylindole from pre-formed acetone phenylhydrazone.

Materials:

-

Acetone phenylhydrazone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Oil bath

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, thoroughly mix acetone phenylhydrazone with 2-3 equivalents of anhydrous zinc chloride.[6]

-

Cyclization: Heat the mixture in an oil bath to 180°C with vigorous stirring. The reaction is complete when the mixture darkens and gas evolution ceases.[1][6]

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully add hot water and acidify with hydrochloric acid.[6]

-

Purification: Perform steam distillation on the acidified mixture. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.[1][6]

-

Isolation and Drying: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as methanol/water. Dry the purified crystals under vacuum over anhydrous sodium sulfate.

Protocol 2: One-Pot Synthesis of 2-Methylindole using a Solid Acid Catalyst

This protocol describes a more modern and potentially greener approach, generating the acetone phenylhydrazone in situ.

Materials:

-

Phenylhydrazine

-

Acetone

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Ethanol

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine phenylhydrazine (1.0 mmol), acetone (1.2 mmol), and the solid acid catalyst in absolute ethanol (10 ml).[3]

-

Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Catalyst Removal: Upon completion of the reaction, filter the mixture to remove the solid acid catalyst. Wash the catalyst with ethyl acetate (30 ml).[3]

-

Workup: Combine the filtrate and the washings. Wash the combined organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo using a rotary evaporator to obtain the purified 2-methylindole.[3]

Visualizations

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[7]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for One-Pot Synthesis

The following diagram illustrates the key steps in the one-pot synthesis of 2-methylindole.

Caption: Experimental Workflow for One-Pot Synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. US3790596A - Method of producing indole and substitution products of the same - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Pyrazolidinone Derivatives from Acetone Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. One versatile synthetic precursor for these compounds is acetone (B3395972) phenylhydrazone, a readily available starting material synthesized from the condensation of acetone and phenylhydrazine (B124118). This document provides detailed application notes and experimental protocols for the synthesis of pyrazolidinone derivatives using acetone phenylhydrazone, focusing on the cyclocondensation reaction with α,β-unsaturated esters. Additionally, it explores the well-established mechanism of action for many pyrazolidinone derivatives as cyclooxygenase (COX) inhibitors.

Synthesis of Acetone Phenylhydrazone

The initial step involves the synthesis of acetone phenylhydrazone. This reaction is a straightforward condensation between acetone and phenylhydrazine, typically carried out in the presence of a weak acid catalyst.

Experimental Protocol: Synthesis of Acetone Phenylhydrazone

Materials:

-

Phenylhydrazine

-

Acetone

-

Glacial Acetic Acid

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a suitable reaction vessel, combine phenylhydrazine (1.0 g, 9.24 mmol) and glacial acetic acid (0.92 mL).

-

Dilute the mixture with water (1.0 mL).

-

To this solution, add acetone (0.678 mL, 9.24 mmol) and swirl the mixture for 5 minutes, or until a reaction is initiated.[1]

-

A yellow oily product will separate out. Extract this product using diethyl ether (10 mL).

-

Remove the diethyl ether under vacuum.

-

Dry the resulting oily product over anhydrous potassium carbonate in a desiccator to yield acetone phenylhydrazone.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 1.19 g (87%) | [1] |

| Appearance | Yellow oily product | [1] |

Synthesis of Pyrazolidinone Derivatives from Acetone Phenylhydrazone

The core of this application note is the synthesis of pyrazolidinone derivatives via the reaction of acetone phenylhydrazone with α,β-unsaturated esters, such as ethyl acrylate (B77674). This reaction proceeds through a Michael addition followed by an intramolecular cyclization. The resulting product is 1-phenyl-5,5-dimethylpyrazolidin-3-one.

Experimental Workflow

Caption: General workflow for the synthesis of pyrazolidinone derivatives.

Experimental Protocol: Synthesis of 1-Phenyl-5,5-dimethylpyrazolidin-3-one

Materials:

-

Acetone phenylhydrazone

-

Ethyl acrylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of acetone phenylhydrazone (1.48 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acrylate (1.1 mL, 10 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-